molecular formula C10H17NO4 B12889694 N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

Katalognummer: B12889694
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: WNZCHESRLCGWPG-CBAPKCEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring and a hexanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of a tetrahydrofuran derivative with a hexanamide precursorThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide include:

Uniqueness

This compound is unique due to its specific combination of a tetrahydrofuran ring and a hexanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H17NO4

Molekulargewicht

215.25 g/mol

IUPAC-Name

N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]hexanamide

InChI

InChI=1S/C10H17NO4/c1-2-3-4-5-8(13)11-9-7(12)6-15-10(9)14/h7,9,12H,2-6H2,1H3,(H,11,13)/t7-,9-/m0/s1

InChI-Schlüssel

WNZCHESRLCGWPG-CBAPKCEASA-N

Isomerische SMILES

CCCCCC(=O)N[C@H]1[C@H](COC1=O)O

Kanonische SMILES

CCCCCC(=O)NC1C(COC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.